5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol
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Overview
Description
5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol is an organic compound that features a tert-butyl(diphenyl)silyl ether protecting group and a fluorine atom on a pentanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol typically involves multiple steps. One common method starts with the protection of the hydroxyl group of 4-fluoropentan-1-ol using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The reaction yields the desired silyl ether product after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The fluorine atom can be reduced under specific conditions, although this is less common.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
Oxidation: 5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-one.
Reduction: 5-{[tert-Butyl(diphenyl)silyl]oxy}-pentan-1-ol.
Substitution: 5-{[tert-Butyl(diphenyl)silyl]oxy}-4-azidopentan-1-ol.
Scientific Research Applications
5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol is used in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Potential use in the study of fluorinated compounds and their biological interactions.
Medicine: Investigated for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol depends on its application. In organic synthesis, the tert-butyl(diphenyl)silyl group serves as a protecting group for the hydroxyl functionality, allowing selective reactions at other sites. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable component in various chemical transformations.
Properties
CAS No. |
645413-04-3 |
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Molecular Formula |
C21H29FO2Si |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
5-[tert-butyl(diphenyl)silyl]oxy-4-fluoropentan-1-ol |
InChI |
InChI=1S/C21H29FO2Si/c1-21(2,3)25(19-12-6-4-7-13-19,20-14-8-5-9-15-20)24-17-18(22)11-10-16-23/h4-9,12-15,18,23H,10-11,16-17H2,1-3H3 |
InChI Key |
OWPOFNRJGWMZPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CCCO)F |
Origin of Product |
United States |
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